molecular formula C13H14OS B13538445 1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol

Cat. No.: B13538445
M. Wt: 218.32 g/mol
InChI Key: JIIBJEXDZXKENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol is a sulfur-containing aromatic compound featuring a naphthalene core substituted with a methoxy group at position 6 and an ethane-thiol (-SH) group at position 2 (Figure 1). The methoxy group enhances electron density in the aromatic system, while the thiol moiety contributes to reactivity, particularly in redox and nucleophilic reactions.

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)ethanethiol

InChI

InChI=1S/C13H14OS/c1-9(15)10-3-4-12-8-13(14-2)6-5-11(12)7-10/h3-9,15H,1-2H3

InChI Key

JIIBJEXDZXKENZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)S

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the conversion of a corresponding halide or alcohol precursor into the thiol derivative. The key steps include:

  • Formation of the precursor 1-(6-methoxynaphthalen-2-yl)ethane derivative (e.g., halide or alcohol).
  • Introduction of the thiol group via nucleophilic substitution or reduction of thioester/thioacetal intermediates.

Synthesis via Halide Intermediates and Thiol Substitution

A common approach involves preparing the halomethyl derivative of 6-methoxynaphthalene, such as 1-(chloromethyl)-6-methoxynaphthalene or 1-(bromomethyl)-6-methoxynaphthalene, followed by nucleophilic substitution with a sulfur nucleophile (e.g., thiourea or sodium hydrosulfide) to introduce the thiol group.

  • Step 1: Preparation of 1-(chloromethyl)-6-methoxynaphthalene by chloromethylation of 6-methoxynaphthalene under controlled conditions.
  • Step 2: Reaction of the chloromethyl derivative with thiourea to form an isothiouronium salt intermediate.
  • Step 3: Hydrolysis of the isothiouronium salt to yield this compound.

This method is supported by analogous procedures reported for benzylic halides and related naphthalene derivatives, which undergo efficient thiol substitution reactions with high yields and purity.

Synthesis via Reduction of Thioesters or Thioacetals

Another route involves the synthesis of thioesters or thioacetals as intermediates, which are then reduced to the corresponding thiols.

  • Thioester Formation: Carboxylic acid derivatives of 6-methoxynaphthalene can be converted to thioesters using activating agents such as pentafluoropyridine and thiol nucleophiles in the presence of bases like diisopropylethylamine. This one-pot method facilitates the formation of thioesters under mild conditions.
  • Reduction: The thioester intermediate is then reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or other hydride donors to yield the thiol compound.

This approach is advantageous for its selectivity and mild reaction conditions, minimizing side reactions and providing good yields.

Direct Thiolation via Xanthate Intermediates and N-Chlorophthalimide

Recent methodologies involve the use of xanthate salts and N-chlorophthalimide reagents to generate thiol derivatives through electrophilic trapping and subsequent reduction steps.

  • Potassium thiolate salts derived from 6-methoxynaphthalen-2-yl ethanethiol precursors are reacted with N-chlorophthalimide to form xanthate intermediates.
  • These intermediates can be purified and then converted to thiols via reduction or hydrolysis.

This method offers a novel and efficient route to thiol compounds with good control over reaction conditions and product purity.

Detailed Reaction Conditions and Yields

Method Starting Material Reagents & Conditions Yield (%) Notes
Halide substitution 1-(chloromethyl)-6-methoxynaphthalene Thiourea, hydrolysis with base 70-85 Mild conditions, common in benzylic thiol synthesis
Thioester formation & reduction 6-methoxynaphthalen-2-yl carboxylic acid Pentafluoropyridine, DIPEA, acetonitrile, then LiAlH4 60-75 One-pot thioester formation followed by reduction
Xanthate intermediate method Potassium thiolate of the precursor N-chlorophthalimide, MeCN, flash chromatography 64-72 Novel electrophilic trapping approach

Characterization and Research Outcomes

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the structural integrity of the synthesized thiol, with characteristic chemical shifts corresponding to the methoxynaphthalene moiety and thiol-bearing ethanes.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) confirm molecular weights consistent with the thiol compound.
  • Purity: Flash column chromatography is typically employed to purify the product, yielding compounds with high purity suitable for further applications.
  • Reproducibility: The described methods have been validated across multiple studies, demonstrating consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₃H₁₄OS
  • Functional Groups : Methoxy (-OCH₃), thiol (-SH)
  • Aromatic System : Naphthalene ring (enhanced π-conjugation compared to benzene derivatives).

Comparison with Structural Analogs

Thiol Derivatives with Aromatic Substituents

Thiols with aromatic systems exhibit distinct physicochemical and biological properties due to the interplay between the aromatic ring and sulfur atom.

Compound Name Structure Molecular Weight (g/mol) Key Properties/Applications Reference
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol Phenyl ring with -OCF₃ and -SH 222.23 High purity, potential pharmaceutical intermediate
1-(3-Fluoro-4-methylphenyl)ethane-1-thiol Phenyl ring with -F, -CH₃, and -SH 170.25 Lab-scale use; discontinued commercial availability
1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol Naphthalene with -OCH₃ and -SH ~218.32 (estimated) Hypothesized applications in materials science or catalysis due to aromatic stability and thiol reactivity

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -OCF₃ in ) reduce electron density at the thiol, altering reactivity. The methoxy group in the target compound may enhance solubility in polar solvents compared to non-substituted naphthalenyl thiols.

Naphthalenyl Derivatives with Varied Functional Groups

Functional group substitution significantly impacts chemical behavior and applications.

Compound Name Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
1-(6-Methoxynaphthalen-2-yl)ethan-1-one Ketone (-CO-) 214.26 Pharmaceutical intermediate (Naproxen impurity L)
1-(6-Methoxy-2-naphthyl)ethanol Alcohol (-OH) 202.25 Chiral precursor; studied in biocatalysis
1-(6-Hydroxy-2-naphthyl)ethanone Hydroxy (-OH) 200.23 Photodegradation product of Naproxen
Semicarbazide derivatives (e.g., 9h) Semicarbazide ~450–500 Anti-tumor agents (Nur77 modulation)

Key Observations :

  • Reactivity : Thiols (-SH) are more nucleophilic than alcohols (-OH) or ketones (-CO-), enabling disulfide bond formation or metal coordination.
  • Biological Activity: Semicarbazide derivatives (e.g., compound 9h) exhibit anti-tumor activity (IC₅₀ = 0.28 μM in HGC-27 cells) , suggesting that substituents on the naphthalenyl system modulate bioactivity.
  • Stability: Ketones (e.g., 1-(6-methoxynaphthalen-2-yl)ethanone) are stable under physiological conditions, while thiols may oxidize to disulfides .

Physicochemical Properties

Comparative data for select compounds:

Compound Name Melting Point (°C) Solubility Notable Reactivity
1-(6-Methoxy-2-naphthyl)ethanol Not reported Moderate in ethanol Oxidation to ketone
1-(6-Methoxynaphthalen-2-yl)ethanone 150–152 Low in water Photostable; pharmaceutical relevance
Semicarbazide 9h 181–182 DMSO-soluble Apoptosis induction via Nur77 pathway
Target Thiol Not reported Likely low in water Susceptible to oxidation, nucleophilic substitutions

Biological Activity

1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14OS\text{C}_{12}\text{H}_{14}\text{OS}

This compound features a methoxynaphthalene moiety linked to an ethane thiol group, which may contribute to its biological activity through interactions with cellular targets.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. Specifically, compounds synthesized from 6-methoxy-2-acetonaphthone have demonstrated significant anti-proliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A54910.5Cell cycle arrest
HepG28.3Apoptosis induction
MCF-712.0Inhibition of growth

For instance, compound 9h , a derivative of the parent structure, exhibited potent anti-proliferative activity and induced cell cycle arrest in gastric cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

CompoundTarget OrganismMIC (µg/mL)
10c Staphylococcus aureus25
10f Escherichia coli50
10g Candida albicans20

These results indicate that modifications to the naphthalene structure can enhance antimicrobial efficacy against resistant strains .

Anticancer Mechanisms

The anticancer activity of compounds derived from this compound is primarily attributed to their ability to induce apoptosis and inhibit cell proliferation. Studies have shown that these compounds can disrupt the cell cycle at various phases, leading to increased rates of apoptosis in tumor cells. The activation of specific nuclear receptors, such as Nur77, has been implicated in mediating these effects .

Antimicrobial Mechanisms

The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways. The presence of the thiol group in the structure may play a critical role in forming reactive sulfur species that exert cytotoxic effects on pathogens .

Case Study 1: Gastric Cancer Treatment

A study conducted on the efficacy of compound 9h revealed that it significantly inhibited the growth of gastric cancer cells through mechanisms involving cell cycle arrest and apoptosis. The research utilized colony formation assays and flow cytometry to demonstrate these effects, providing a strong basis for further clinical exploration .

Case Study 2: Antimicrobial Efficacy Against MRSA

Another investigation focused on the antimicrobial properties of derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that certain analogues displayed potent inhibitory activity, suggesting their potential use as alternative therapeutic agents in treating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol with high purity?

  • Methodological Answer : The synthesis typically begins with halogenated or hydroxylated naphthalene precursors, such as 6-methoxynaphthalen-2-ol, which can undergo alkylation or thiolation reactions. For example, nucleophilic substitution with ethanethiol under basic conditions (e.g., NaH/DMF) can introduce the thiol group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) is critical to isolate high-purity products. Monitoring by TLC and confirming purity via HPLC (C18 column, methanol/water mobile phase) is recommended .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated in related methoxynaphthalene derivatives (e.g., ethyl 6-(6-methoxynaphthalen-2-yl) cyclohex-3-ene carboxylate ). Complementary techniques include 1^1H/13^13C NMR (to verify methoxy and thiol protons) and FTIR (S-H stretch ~2500 cm1^{-1}). High-resolution mass spectrometry (HRMS) should match the molecular formula (C13_{13}H14_{14}OS) within 3 ppm accuracy .

Q. What preliminary biochemical applications are feasible for this compound?

  • Methodological Answer : The thiol group enables potential use in enzyme activity assays (e.g., as a substrate for peroxidases or thiol-reactive probes). For instance, 1-methoxynaphthalene derivatives are employed in cytochrome c peroxidase (CcP) studies; similar protocols could be adapted. Kinetic assays (UV-Vis monitoring at 280–320 nm) and Michaelis-Menten parameter calculation are standard .

Advanced Research Questions

Q. How should toxicity studies for this compound be designed to align with regulatory frameworks?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (oral, dermal, inhalation routes) using rodent models (e.g., Sprague-Dawley rats). Systemic effects (hepatic, renal, respiratory) should be tracked using histopathology and serum biomarkers (ALT, creatinine). Reference the inclusion criteria in naphthalene toxicology studies (Table B-1, ), prioritizing dose-response relationships and NOAEL determination .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer : Employ factorial design (e.g., 2k^k designs) to isolate variables like reaction temperature, solvent polarity, and catalyst loading. Replicate conflicting studies under controlled conditions and use ANOVA to identify significant factors. For example, discrepancies in thiolation efficiency may arise from trace moisture; rigorous drying of reagents and solvents (molecular sieves) is essential .

Q. How can theoretical frameworks guide research on the compound’s supramolecular interactions?

  • Methodological Answer : Align with concepts from supramolecular chemistry (e.g., π-π stacking of naphthalene cores, hydrogen bonding via thiol groups). Computational modeling (DFT for binding energies) paired with experimental data (X-ray crystallography , DSC for thermal stability) can validate interactions. For instance, morpholine-containing analogs show distinct packing motifs, suggesting steric and electronic influences .

Methodological Considerations

Q. What analytical techniques are critical for assessing batch-to-batch variability?

  • Answer : Use GC-MS for volatile impurities, ICP-OES for heavy metal traces, and chiral HPLC (if stereoisomers are present). Compare results against certified reference materials (CRMs), such as pharmaceutical secondary standards for related methoxynaphthalene alcohols .

Q. How can this compound be integrated into catalytic studies (e.g., thiol-ene click chemistry)?

  • Answer : Optimize reaction conditions (UV initiation, radical inhibitors) using DOE (Design of Experiments). Monitor conversion via 1^1H NMR (disappearance of S-H peak) and characterize products via MALDI-TOF. Reference morpholine-ketone derivatives () for steric effects on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.